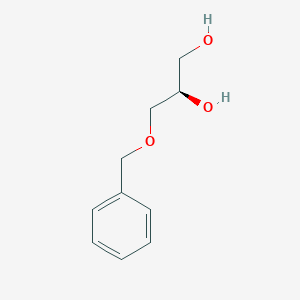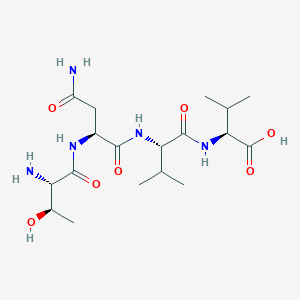
1-(2,3,5,6-Tetrafluorophenyl)imidazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metal Ion Coordination
1-(2,3,5,6-Tetrafluorophenyl)imidazole demonstrates significant properties in metal ion coordination. This is evidenced by research on the stability constants of complexes formed with various metal ions. For example, the study by Kapinos, Song, and Sigel (1998) explored the coordination properties of imidazole derivatives with metal ions like Mg2+, Ca2+, Mn2+, and others in aqueous solutions, highlighting the relevance of imidazole-type ligands in metal ion coordination (Kapinos, Song, & Sigel, 1998).
Imidazole Derivatives in Medicine
Imidazole-based compounds, including derivatives like 1-(2,3,5,6-Tetrafluorophenyl)imidazole, are integral in medicinal chemistry. Zhang et al. (2014) provide a comprehensive review of the developments in imidazole-based medicinal chemistry, noting the broad bioactivities exhibited by these compounds in biological systems (Zhang et al., 2014).
Corrosion Inhibition
Imidazole derivatives are also studied for their corrosion inhibition properties. Ouakki et al. (2019) investigated the adsorption and corrosion inhibition properties of imidazole derivatives on mild steel in acidic mediums. Their findings suggest significant potential for these compounds in protecting metals against corrosion (Ouakki et al., 2019).
Luminescence Sensing
Imidazole derivatives have been studied for their potential in luminescence sensing applications. For instance, Shi et al. (2015) synthesized novel lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, highlighting their potential in fluorescence sensing of specific chemicals (Shi et al., 2015).
Crystal Structure Analysis
The crystal structures of imidazole derivatives, including 1-(2,3,5,6-Tetrafluorophenyl)imidazole, have been a subject of interest. Althagbi et al. (2018) analyzed the crystal structures of similar imidazole derivatives, providing insights into their chemical interactions and stability (Althagbi et al., 2018).
Surface and Quantum Chemical Studies
The surface interactions and quantum chemical properties of imidazole derivatives have been extensively studied. Singh et al. (2017) focused on novel imidazole derivatives as corrosion inhibitors, using various analytical methods to understand their interaction with metal surfaces (Singh et al., 2017).
Binding Interaction with Nanomaterials
The interaction of imidazole derivatives with nanomaterials is another area of research. Jayabharathi et al. (2015) explored the binding interactions of imidazole with ZnO nanomaterials, providing insights into the potential applications of these interactions in biomedical technologies (Jayabharathi et al., 2015).
Applications in Synthesis
Imidazole derivatives are utilized in various synthetic applications. For instance, Nath and Baruah (2012) discussed the synthesis of imidazole-based bisphenol and its salts, emphasizing its role in crystal packing and weak interaction studies (Nath & Baruah, 2012).
Propiedades
IUPAC Name |
1-(2,3,5,6-tetrafluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2/c10-5-3-6(11)8(13)9(7(5)12)15-2-1-14-4-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDDTFQPQTOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350815 | |
| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-Tetrafluorophenyl)imidazole | |
CAS RN |
124005-68-1 | |
| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




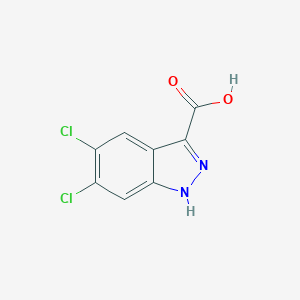


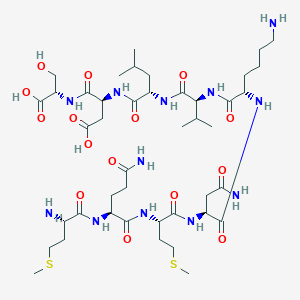
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
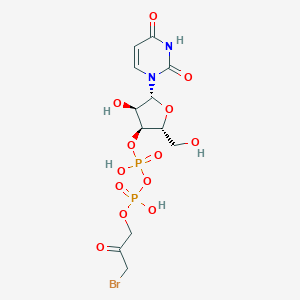

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
